molecular formula C8H11N3O3 B15319025 (4-Methoxy-3-nitrobenzyl)hydrazine

(4-Methoxy-3-nitrobenzyl)hydrazine

Cat. No.: B15319025
M. Wt: 197.19 g/mol
InChI Key: KIFZSUBIYGQLEH-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrobenzyl)hydrazine is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with hydrazine hydrate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-nitrobenzyl)hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The hydrazine moiety can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Reduction: (4-Methoxy-3-aminobenzyl)hydrazine.

    Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.

    Condensation: Hydrazones formed from the reaction with aldehydes or ketones.

Scientific Research Applications

(4-Methoxy-3-nitrobenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form hydrazones, which are important pharmacophores.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrobenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-3-nitrobenzyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.

    (4-Methoxy-3-nitrobenzyl)alcohol: Contains a hydroxyl group instead of a hydrazine moiety.

    (4-Methoxy-3-nitrobenzyl)chloride: Precursor in the synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine.

Uniqueness

This compound is unique due to the presence of both a methoxy and a nitro group on the benzyl hydrazine framework

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl)methylhydrazine

InChI

InChI=1S/C8H11N3O3/c1-14-8-3-2-6(5-10-9)4-7(8)11(12)13/h2-4,10H,5,9H2,1H3

InChI Key

KIFZSUBIYGQLEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNN)[N+](=O)[O-]

Origin of Product

United States

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